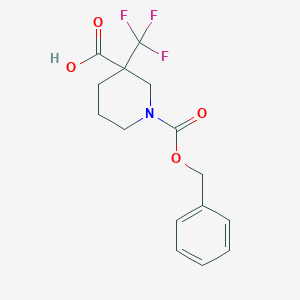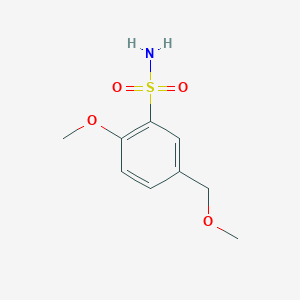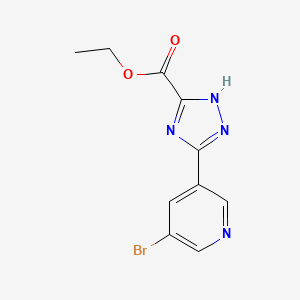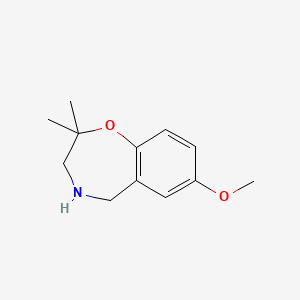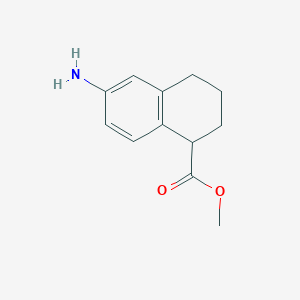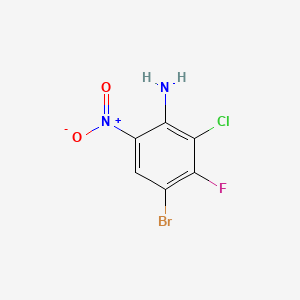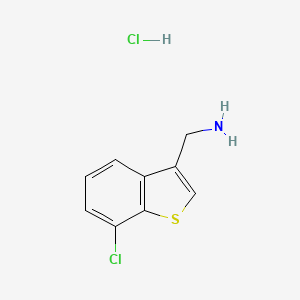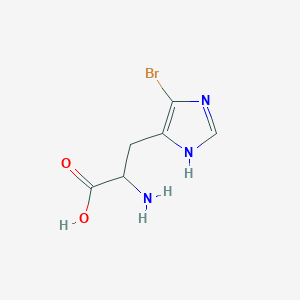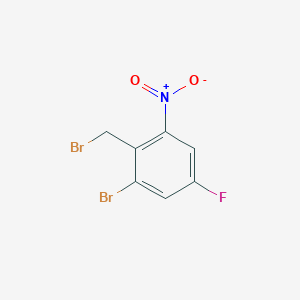
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2 It is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: The selective bromination of the benzene ring to introduce bromine atoms at specific positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other transformations. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme activities and other biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-2-(bromomethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring.
1-Bromo-2-methylnaphthalene: Lacks the nitro and fluorine groups, making it less reactive.
Eigenschaften
Molekularformel |
C7H4Br2FNO2 |
|---|---|
Molekulargewicht |
312.92 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-5-6(9)1-4(10)2-7(5)11(12)13/h1-2H,3H2 |
InChI-Schlüssel |
HTMQQHDHWBLMKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
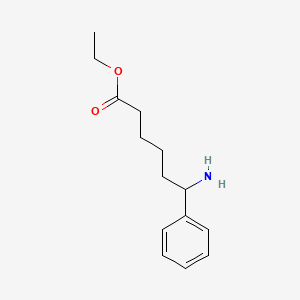
![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)
